3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine
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Overview
Description
3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine is a complex organic compound that features a unique combination of pyrazolo[3,2-b][1,3]oxazine and pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine typically involves multiple steps:
Formation of the pyrazolo[3,2-b][1,3]oxazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with an oxirane can yield the desired pyrazolo[3,2-b][1,3]oxazine ring.
Attachment of the piperidine moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[3,2-b][1,3]oxazine ring is replaced by a piperidine derivative.
Formation of the pyridazine ring: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones or other suitable precursors.
Coupling of the components: The final step involves the coupling of the pyrazolo[3,2-b][1,3]oxazine-piperidine intermediate with the pyridazine ring through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazolo[3,2-b][1,3]oxazine rings, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine or tetrahydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions on the pyridazine and pyrazolo[3,2-b][1,3]oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridazine derivatives, and substituted pyrazolo[3,2-b][1,3]oxazine and pyridazine compounds.
Scientific Research Applications
3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: It is employed in chemical biology studies to probe the function of specific proteins and cellular processes.
Mechanism of Action
The mechanism of action of 3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
- ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate
- 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Uniqueness
3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of both pyrazolo[3,2-b][1,3]oxazine and pyridazine rings allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(13-10-15-21(19-13)8-3-9-23-15)20-7-2-4-12(11-20)24-14-5-1-6-17-18-14/h1,5-6,10,12H,2-4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWVTNHROMWXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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